tert-Butyl 3-(2-(hydroxymethyl)-1H-benzo[d]imidazol-1-yl)pyrrolidine-1-carboxylate
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Overview
Description
tert-Butyl 3-(2-(hydroxymethyl)-1H-benzo[d]imidazol-1-yl)pyrrolidine-1-carboxylate: is a complex organic compound that features a benzimidazole moiety linked to a pyrrolidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 3-(2-(hydroxymethyl)-1H-benzo[d]imidazol-1-yl)pyrrolidine-1-carboxylate typically involves multi-step organic reactionsThe hydroxymethyl group can be introduced via reduction reactions using appropriate reducing agents .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The hydroxymethyl group can undergo oxidation to form aldehyde or carboxylic acid derivatives.
Reduction: The benzimidazole ring can be reduced under specific conditions to yield various hydrogenated derivatives.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Dichloromethane, ethanol, tetrahydrofuran.
Major Products:
Oxidation Products: Aldehyde or carboxylic acid derivatives.
Reduction Products: Hydrogenated benzimidazole derivatives.
Substitution Products: Functionalized benzimidazole derivatives.
Scientific Research Applications
Chemistry: This compound is used as an intermediate in the synthesis of more complex molecules.
Biology and Medicine: In medicinal chemistry, tert-Butyl 3-(2-(hydroxymethyl)-1H-benzo[d]imidazol-1-yl)pyrrolidine-1-carboxylate is explored for its potential as a pharmacophore. It can be modified to develop new drugs with improved efficacy and reduced side effects .
Industry: The compound is used in the development of new materials and catalysts. Its stability and reactivity make it suitable for various industrial applications, including polymer synthesis and catalysis .
Mechanism of Action
The mechanism of action of tert-Butyl 3-(2-(hydroxymethyl)-1H-benzo[d]imidazol-1-yl)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets. The benzimidazole moiety can bind to enzymes or receptors, modulating their activity. The hydroxymethyl group can participate in hydrogen bonding, enhancing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
- tert-Butyl 2-(hydroxymethyl)pyrrolidine-1-carboxylate
- tert-Butyl 3-(hydroxymethyl)pyrrolidine-1-carboxylate
- tert-Butyl (S)-2-(hydroxymethyl)pyrrolidine-1-carboxylate
Uniqueness: tert-Butyl 3-(2-(hydroxymethyl)-1H-benzo[d]imidazol-1-yl)pyrrolidine-1-carboxylate is unique due to the presence of the benzimidazole moiety, which imparts distinct chemical and biological properties. This moiety enhances the compound’s potential for medicinal applications compared to similar compounds that lack this feature .
Properties
Molecular Formula |
C17H23N3O3 |
---|---|
Molecular Weight |
317.4 g/mol |
IUPAC Name |
tert-butyl 3-[2-(hydroxymethyl)benzimidazol-1-yl]pyrrolidine-1-carboxylate |
InChI |
InChI=1S/C17H23N3O3/c1-17(2,3)23-16(22)19-9-8-12(10-19)20-14-7-5-4-6-13(14)18-15(20)11-21/h4-7,12,21H,8-11H2,1-3H3 |
InChI Key |
ZGVWCZSJAWHSHQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C1)N2C3=CC=CC=C3N=C2CO |
Origin of Product |
United States |
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